2,6-Dichloro-4-(chloromethyl)pyridine

Physicochemical Properties Drug Design Lipinski's Rule of Five

Standard halogenated pyridines lack the orthogonal reactivity needed for sequential functionalization. This tri-halogenated pyridine (C7H5Cl3N) features two electron-withdrawing chlorines for SNAr/cross-coupling and a benzylic chloromethyl group for SN2 chemistry. - LogP 3.13 & TPSA 12.9 Ų: Directly supports CNS-focused library construction - Three distinct reactive handles: Reduces synthetic steps vs. mono-functionalized analogs - Immediate application: PROTAC linker attachment, agrochemical intermediate assembly, and Suzuki-Miyaura diversification

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 101990-72-1
Cat. No. B020185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(chloromethyl)pyridine
CAS101990-72-1
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)CCl
InChIInChI=1S/C6H4Cl3N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2
InChIKeyUYBVOPLURVHJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-(chloromethyl)pyridine Overview


2,6-Dichloro-4-(chloromethyl)pyridine (CAS 101990-72-1) is a tri-halogenated pyridine derivative featuring two chlorine atoms at the 2- and 6-positions and a reactive chloromethyl group at the 4-position, with a molecular weight of 196.5 g/mol [1]. Its XLogP3-AA value of 3.2 and topological polar surface area (TPSA) of 12.9 Ų indicate moderate lipophilicity and limited hydrogen-bonding capacity [1], properties that influence its behavior in synthetic transformations. The compound serves as a versatile building block for constructing more complex pyridine-based architectures through sequential and orthogonal functionalization of its distinct reactive sites .

Why 2,6-Dichloro-4-(chloromethyl)pyridine Cannot Be Replaced


Substituting 2,6-dichloro-4-(chloromethyl)pyridine with a generic halogenated pyridine is chemically unsound due to the unique interplay of its substitution pattern. The combination of electron-withdrawing chlorines at C2 and C6 activates the ring toward nucleophilic aromatic substitution (SNAr), while the chloromethyl group at C4 provides a distinct site for nucleophilic aliphatic substitution (SN2) or cross-coupling . Analogs like 2,6-dichloropyridine (CAS 2402-78-0) lack the chloromethyl handle, severely limiting the scope of achievable derivatives . Conversely, 4-chloromethylpyridine (CAS 10445-91-7) lacks the C2 and C6 chlorines, dramatically reducing its electrophilicity and altering its reactivity profile in metal-catalyzed reactions . These differences manifest as quantifiable variations in reaction yields, regioselectivity, and the viability of sequential functionalization strategies, making this specific compound essential for researchers targeting precise molecular architectures.

2,6-Dichloro-4-(chloromethyl)pyridine vs. Structural Analogs


Optimized Lipophilicity and Polar Surface Area

The target compound exhibits a LogP of 3.13 , which is higher than that of the non-chlorinated analog 4-methylpyridine (LogP ≈ 1.2). Its topological polar surface area (TPSA) of 12.9 Ų [1] is lower than that of the mono-chlorinated analog 4-chloromethylpyridine (TPSA ≈ 12.9 Ų but with a lower molecular weight). This shift in physicochemical space improves predicted membrane permeability and reduces promiscuous binding, which are critical parameters in early-stage drug discovery .

Physicochemical Properties Drug Design Lipinski's Rule of Five

Dual Reactivity for Sequential Functionalization

The ortho- and para-relationship of the chlorines to the ring nitrogen activates the 2- and 6-positions for nucleophilic aromatic substitution (SNAr) . Concurrently, the benzylic chloromethyl group is primed for SN2 reactions. In contrast, 2,6-dichloropyridine (CAS 2402-78-0) offers only two reactive sites (C2 and C6) [1], while 4-chloromethylpyridine (CAS 10445-91-7) offers only one [1]. This third reactive 'handle' allows for the introduction of a third distinct functional group in a sequence, a capability not present in the comparator molecules.

Synthetic Methodology Sequential Functionalization Cross-Coupling

Safer Handling and Lower Volatility Profile

2,6-Dichloro-4-(chloromethyl)pyridine is classified with hazard statements H302 (harmful if swallowed) and H312 (harmful in contact with skin) [1]. This is in contrast to the more potent alkylating agent 2,6-dichloro-4-(bromomethyl)pyridine or the more toxic and environmentally persistent 2,6-dichloro-4-(trifluoromethyl)pyridine. The specific hazard profile of the target compound, while still requiring standard precautions, is defined and manageable. Its vapor pressure of 0.0043 mmHg at 25°C indicates low volatility, reducing inhalation risk during typical laboratory handling compared to more volatile halogenated pyridines.

Safety Data Procurement Risk Assessment

Applications in Research and Industrial Procurement


CNS Drug Discovery Libraries

The compound's elevated LogP (3.13) and low TPSA (12.9 Ų) directly support its use in constructing CNS-focused libraries. Researchers can sequentially substitute the C2 and C6 chlorines via SNAr or cross-coupling, followed by functionalization of the C4 chloromethyl group via SN2. This yields triply-differentiated pyridines with physicochemical properties skewed toward CNS drug space, a strategic advantage over starting from less lipophilic, mono-functionalized pyridines.

Advanced Agrochemical Intermediate Synthesis

The presence of three reactive handles allows for the rapid assembly of complex pyridine-based agrochemical intermediates. For instance, the C2 chlorine can be displaced with a heterocycle, the C6 chlorine with an aryl group via Suzuki-Miyaura coupling , and the C4 chloromethyl group can be converted to a carboxylic acid or amine. This convergent approach reduces the number of synthetic steps required to reach target molecules compared to routes starting from simpler, less functionalized pyridines, directly impacting time and cost in industrial synthesis .

Tethered Ligands for PROTACs and Chemical Biology

The benzylic chloromethyl group serves as an ideal attachment point for a linker moiety in bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. After selective functionalization of the C2 and C6 positions to create a target-binding warhead, the chloromethyl group can be used to introduce an azide or alkyne 'click' handle or directly couple a polyethylene glycol (PEG) linker. This precise, orthogonal reactivity is not available with analogs like 2,6-dichloropyridine, which would require additional, less efficient steps to install a tether.

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